![molecular formula C12H5Cl2N3 B2959104 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 170894-91-4](/img/structure/B2959104.png)

1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound . Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazole derivatives has attracted much attention from chemists due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . A simple and effective method for the synthesis of pyrimido[1,2-a]benzimidazole derivatives was demonstrated by researchers . The main advantage of the method is that it uses N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2), aromatic aldehydes, and keto esters .Molecular Structure Analysis

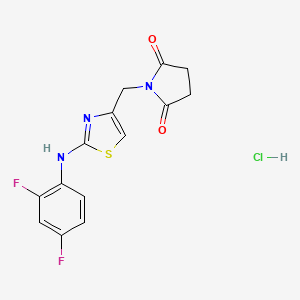

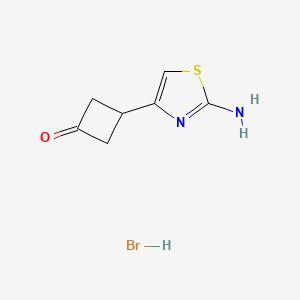

The molecular formula of 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile is C12H5Cl2N3 . The structure of this compound includes a benzimidazole ring, which is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .Chemical Reactions Analysis

The chemistry of aza-heterocycles, such as 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile, has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines, are currently of great practical importance .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Research has demonstrated the synthesis of 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile derivatives through various chemical reactions. These derivatives have been synthesized for their potential applications in developing new chemical entities with antimicrobial activities and for studies in material science. One such study describes the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and their evaluation against microbial activities. The synthetic routes involve the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonate, leading to the formation of tricyclic compounds with significant in vitro activity against certain strains of bacteria (Rida et al., 1988).

Antimicrobial Activity

Some derivatives of 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile have been synthesized with the anticipation of antimicrobial activity. These compounds, featuring various substituents, have shown in vitro antimicrobial efficacy, highlighting the structure-activity relationship crucial for designing potent antimicrobial agents (Badawey & Gohar, 1992).

Novel Synthetic Approaches

Innovative synthetic methods have been developed to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. A noteworthy study describes a one-pot, four-component reaction that efficiently yields these derivatives. This synthesis is significant for its moderate yields and the novelty of the reaction mechanism, which involves the formation of polysubstituted benzenes with subsequent substitution and annulation reactions (Yan et al., 2009).

Optical and Fluorescent Properties

The optical and fluorescent properties of novel pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivatives have been explored for potential applications in material science. These derivatives exhibit blue-green emissions in dilute solutions and have high quantum yields of fluorescence, making them candidates for use in fluorescent materials and bioimaging (Yang et al., 2011).

DNA Detection and Fluorescent Probes

Research into novel aminated benzimidazo[1,2-a]quinolines, which are structurally related to 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile, has shown potential for DNA detection. These compounds, when synthesized and characterized, exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their application as DNA-specific fluorescent probes (Perin et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dichloropyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl2N3/c13-8-5-11(14)17-10-4-2-1-3-9(10)16-12(17)7(8)6-15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTXAWOAZPMVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=CC(=C3C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2959021.png)

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)

![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)

![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)

![2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B2959039.png)